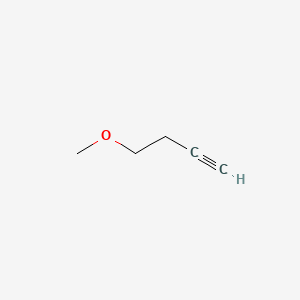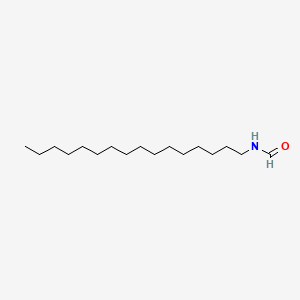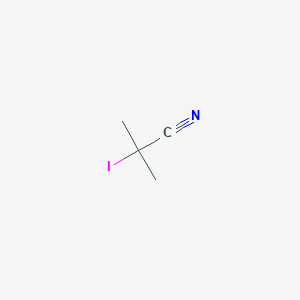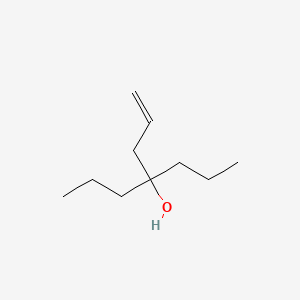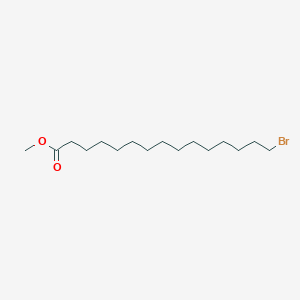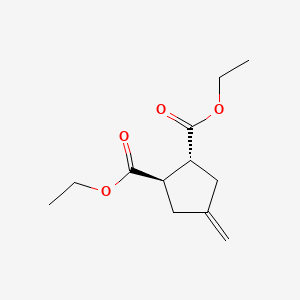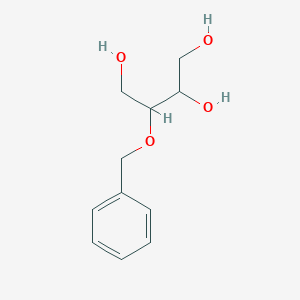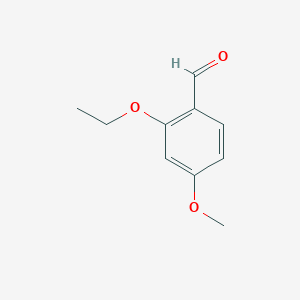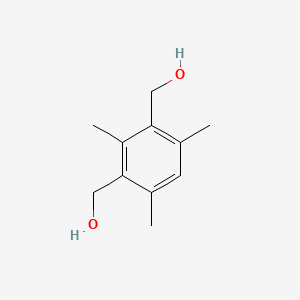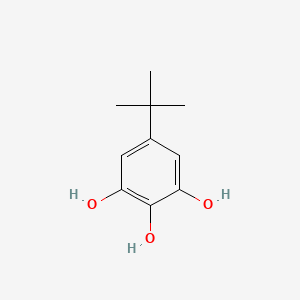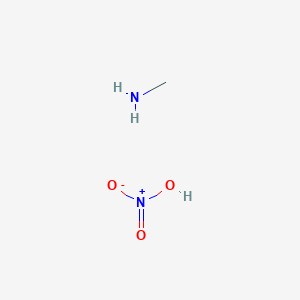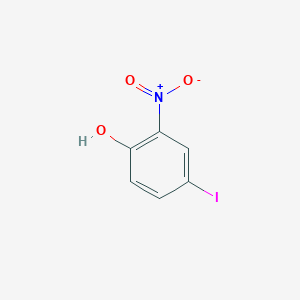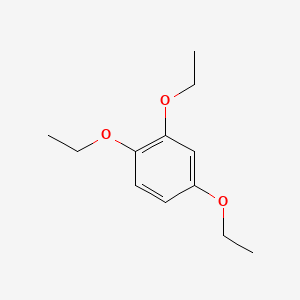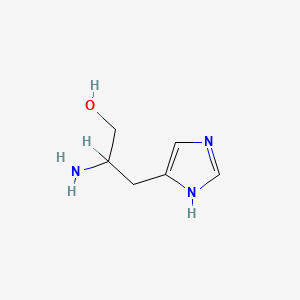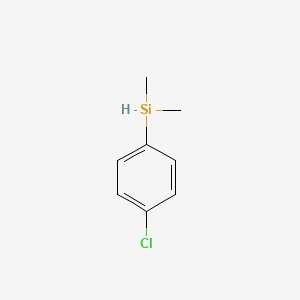
4-Chlorophenyldimethylsilane
概要
説明
4-Chlorophenyldimethylsilane is a chemical compound used in various applications. It is often used in laboratory settings and in the synthesis of other substances .
Synthesis Analysis
The synthesis of 4-Chlorophenyldimethylsilane involves complex chemical reactions. One study discusses a chlorodimethylsilane-mediated reductive etherification reaction as a versatile strategy for polyether synthesis . Another study describes the synthesis of new carbamates of 4-nitrophenylchloroformate in a simple nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of 4-Chlorophenyldimethylsilane is determined by its chemical composition and arrangement of atoms. Detailed information about its structure can be obtained through techniques like X-ray diffraction and NMR spectroscopy .Chemical Reactions Analysis
4-Chlorophenyldimethylsilane participates in various chemical reactions. For instance, it’s used in the synthesis of polyethers and carbamates . Understanding these reactions requires a deep knowledge of chemistry and the use of advanced analytical tools .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chlorophenyldimethylsilane, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be determined through various analytical techniques .科学的研究の応用
Transition-Metal-Free Arylations
4-Chlorophenyldimethylsilane has been studied for its role in transition-metal-free arylation reactions. Researchers found that the irradiation of 4-chlorophenyltrimethylsilane in protic solvents leads to the heterolytic cleavage of aryl-chlorine bonds. This process creates triplet phenyl cations, useful for conducting arylation reactions under mild conditions to produce various compounds. This pathway was supported by DFT calculations, highlighting the potential for 4-Chlorophenyldimethylsilane in organic synthesis and material science (Qrareya et al., 2013).
Polydimethylsiloxane (PDMS) Bonding in Microfluidics
Another significant application of 4-Chlorophenyldimethylsilane is found in the field of microfluidics. Research into bonding methods between PDMS and other materials like SU-8, a photoresist material, has shown promising results. This is particularly relevant for the fabrication of microelectrode array devices used in neuroscience research. The development of reliable bonding methods can lead to innovative integrated microsystems, potentially useful in neurodegenerative disease research and pharmaceutical development (Ren et al., 2015).
Nanoparticle Synthesis for Forensic Science
4-Chlorophenyldimethylsilane has been used in the synthesis of amphiphilic silica nanoparticles. These nanoparticles have been applied in the field of forensic science for detecting latent fingerprints. Their structure and properties are particularly suited for this purpose, providing a sensitive and selective nanoparticle powder for forensic applications. This highlights the compound's utility in creating materials that are vital for crime scene investigations (Huang et al., 2015).
Environmental Applications
In environmental science, 4-Chlorophenyldimethylsilane has been implicated in the study of contaminant removal. For example, its derivative, 4-chlorophenol, has been researched for degradation by the white rot fungus Phanerochaete chrysosporium. Understanding the degradation pathways and the role of enzymes in this process can aid in developing bioremediation strategies for environmental contaminants (Zouari et al., 2002).
Safety And Hazards
将来の方向性
While specific future directions for 4-Chlorophenyldimethylsilane are not mentioned in the search results, the field of chemical synthesis and analysis is continually evolving. Advances in techniques like directed evolution and controlled drug delivery systems suggest exciting possibilities for the future .
特性
IUPAC Name |
(4-chlorophenyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClSi/c1-10(2)8-5-3-7(9)4-6-8/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLMQKSSMXFUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)dimethylsilane | |
CAS RN |
1432-31-1 | |
| Record name | Silane, (4-chlorophenyl)dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001432311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC269573 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269573 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

